[1,1'-Binaphthalen]-2-amine
Overview
Description
[1,1’-Binaphthalen]-2-amine: is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene rings connected at the 1-position, with an amine group attached to the 2-position of one of the naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-2-amine typically involves the coupling of two naphthalene units followed by the introduction of an amine group. One common method is the Ullmann coupling reaction, where two naphthalene units are coupled using a copper catalyst under high-temperature conditions. The resulting binaphthyl compound is then subjected to amination reactions to introduce the amine group at the desired position.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalen]-2-amine may involve large-scale Ullmann coupling reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [1,1’-Binaphthalen]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine or hydrazine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxylamine derivatives, and various substituted binaphthyl compounds.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Binaphthalen]-2-amine is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit fluorescence upon binding to specific biomolecules makes it useful in imaging and diagnostic applications.
Medicine: In medicine, [1,1’-Binaphthalen]-2-amine derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors opens up possibilities for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalen]-2-amine involves its interaction with specific molecular targets. In catalytic reactions, it acts as a chiral ligand, coordinating with metal centers to induce chirality in the reaction products. In biological systems, it binds to specific biomolecules, leading to changes in their fluorescence properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
[1,1’-Binaphthalen]-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
[1,1’-Binaphthalen]-2-thiol: Contains a thiol group in place of the amine group.
[1,1’-Binaphthalen]-2-carboxylic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness: The presence of the amine group in [1,1’-Binaphthalen]-2-amine imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring nucleophilic or basic functionalities, such as in the synthesis of chiral compounds and in fluorescent probes.
Properties
IUPAC Name |
1-naphthalen-1-ylnaphthalen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPYLSLVQJQGEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326559 | |
Record name | [1,1'-Binaphthalen]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18531-97-0, 114858-56-9 | |
Record name | (1S)-[1,1′-Binaphthalen]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18531-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Binaphthalen]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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